1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone
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Overview
Description
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone is a complex organic compound with a unique structure that includes hydroxyl groups, a piperidine ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2,4-dihydroxybenzaldehyde with piperidine, followed by a Friedel-Crafts acylation with acetophenone. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds also contain nitrogen and exhibit a range of biological activities, including antimicrobial and anticancer properties.
1,3,5-Triazine Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone is unique due to its combination of hydroxyl groups, a piperidine ring, and a phenylethanone moiety. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-10-9-16(19(23)13-15-7-3-1-4-8-15)20(24)17(18)14-21-11-5-2-6-12-21/h1,3-4,7-10,22,24H,2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEHKOMXODVETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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